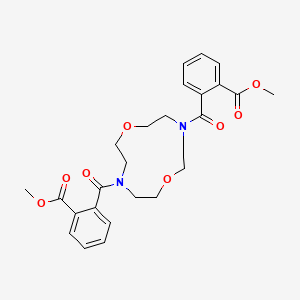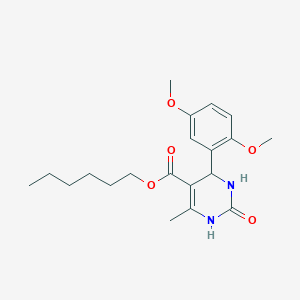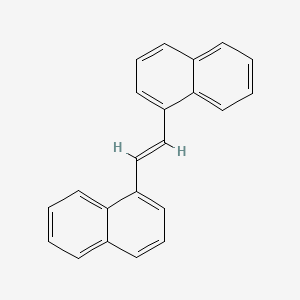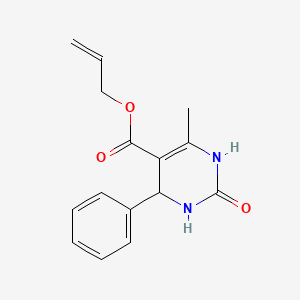
Dimethyl 2,2'-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyldicarbonyl)dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{10-[2-(methoxycarbonyl)benzoyl]-1,7-dioxa-4,10-diazacyclododecane-4-carbonyl}benzoate is a complex organic compound with a unique structure that includes multiple functional groups such as esters, amides, and cyclic ethers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{10-[2-(methoxycarbonyl)benzoyl]-1,7-dioxa-4,10-diazacyclododecane-4-carbonyl}benzoate typically involves multi-step organic reactions. One common approach is the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the reaction of boronic esters with halides under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and purification techniques are crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{10-[2-(methoxycarbonyl)benzoyl]-1,7-dioxa-4,10-diazacyclododecane-4-carbonyl}benzoate can undergo various chemical reactions, including:
Oxidation: The ester and amide groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
Methyl 2-{10-[2-(methoxycarbonyl)benzoyl]-1,7-dioxa-4,10-diazacyclododecane-4-carbonyl}benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of methyl 2-{10-[2-(methoxycarbonyl)benzoyl]-1,7-dioxa-4,10-diazacyclododecane-4-carbonyl}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{10-[2-(methoxycarbonyl)benzoyl]-1,7-dioxa-4,10-diazacyclododecane-4-carbonyl}benzoate: shares similarities with other boronic esters and cyclic amides.
Boronic Esters: Used in similar synthetic applications and exhibit comparable reactivity.
Cyclic Amides: Have similar structural features and can undergo analogous chemical reactions.
Uniqueness
The uniqueness of methyl 2-{10-[2-(methoxycarbonyl)benzoyl]-1,7-dioxa-4,10-diazacyclododecane-4-carbonyl}benzoate lies in its combination of functional groups and its potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C26H30N2O8 |
|---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
methyl 2-[10-(2-methoxycarbonylbenzoyl)-1,7-dioxa-4,10-diazacyclododecane-4-carbonyl]benzoate |
InChI |
InChI=1S/C26H30N2O8/c1-33-25(31)21-9-5-3-7-19(21)23(29)27-11-15-35-17-13-28(14-18-36-16-12-27)24(30)20-8-4-6-10-22(20)26(32)34-2/h3-10H,11-18H2,1-2H3 |
InChI Key |
FHIWMHYWQYGJKR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCOCCN(CCOCC2)C(=O)C3=CC=CC=C3C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{6-[(chloroacetyl)amino]hexyl}-4-hydroxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11705596.png)
![N-{1-[(3-chlorophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B11705601.png)


![(4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705630.png)





![N-(4-Methoxybenzylidene)-N-(4-{4-[(4-methoxybenzylidene)amino]phenoxy}phenyl)amine](/img/structure/B11705655.png)
![Pentyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11705661.png)
![N-(3-{[(4-fluorophenyl)carbonyl]amino}phenyl)-4-methyl-3-nitrobenzamide](/img/structure/B11705678.png)
![4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B11705686.png)
